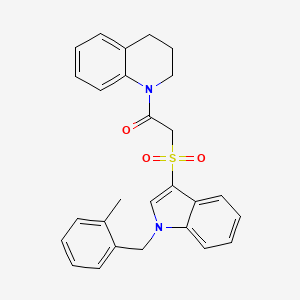

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone is an intriguing chemical entity. It incorporates structural motifs from quinoline, indole, and sulfonyl groups, each contributing to its potential chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone can be synthesized through a multi-step organic synthesis process:

Starting Materials: : Key reagents may include 3,4-dihydroquinoline, 2-methylbenzyl chloride, and 1H-indole-3-sulfonic acid.

Step 1: : N-alkylation of 3,4-dihydroquinoline using an appropriate alkylating agent such as 2-methylbenzyl chloride under basic conditions to form 1-(2-methylbenzyl)-3,4-dihydroquinoline.

Step 2: : The resultant compound is then subjected to sulfonylation with 1H-indole-3-sulfonic acid in the presence of a dehydrating agent like phosphorus oxychloride.

Step 3: : The final compound is obtained through condensation reactions involving the intermediate products under controlled temperature and catalytic conditions.

Industrial Production Methods

In an industrial setting, these reactions are optimized for scale, often involving:

High-pressure reactors: : To enhance reaction rates and yields.

Flow chemistry techniques: : For continuous production and better control over reaction parameters.

Automated monitoring systems: : To ensure consistent quality and safety during production.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone undergoes various chemical reactions, including:

Oxidation: : Typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Using hydrogenation techniques with catalysts like palladium on carbon.

Substitution: : Particularly nucleophilic substitution where the sulfonyl group may act as a leaving group.

Common Reagents and Conditions

Oxidation: : Involves reagents like potassium permanganate in an acidic or neutral medium.

Reduction: : Conditions often include hydrogen gas under pressure in the presence of palladium catalysts.

Substitution: : Reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetone.

Major Products Formed from these Reactions

Oxidation: : Produces sulfonic acid derivatives or oxidized quinoline products.

Reduction: : Yields reduced forms of the quinoline or indole rings.

Substitution: : Forms various substituted quinoline or indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ligand Design: : Utilized in designing ligands for metal coordination complexes.

Biology and Medicine

Pharmacological Research: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Biological Probes: : Used as probes to study molecular interactions in biochemical pathways.

Industry

Material Science: : Applications in the synthesis of novel materials with unique electronic or photonic properties.

Chemical Sensors: : Incorporated in sensor technology for detecting specific biological or chemical agents.

Wirkmechanismus

The compound exerts its effects through interactions at the molecular level:

Molecular Targets: : Potential targets include enzymes, receptors, and other proteins where it may act as an inhibitor or modulator.

Pathways Involved: : It could be involved in signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1H-indol-3-yl)sulfonylethanone

1-(2-methylbenzyl)-1H-indol-3-ylsulfonylquinoline

Uniqueness

Structural Motifs: : The presence of both the 3,4-dihydroquinoline and the 2-methylbenzylindole moiety makes it unique in its structural configuration.

Chemical Properties: : It may possess unique chemical reactivities and biological activities compared to similar compounds due to its distinctive substituent groups.

Biologische Aktivität

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates a dihydroquinoline moiety and an indole sulfonamide, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

This compound features:

- A dihydroquinoline ring, which is known for its role in various biological activities.

- An indole sulfonamide group that enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For example, studies suggest that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways.

- Anticancer Properties : Dihydroquinoline derivatives have been investigated for their potential to inhibit cancer cell proliferation. Some studies report significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Anti-inflammatory Effects : The indole moiety is associated with anti-inflammatory activity. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit DNA gyrase or topoisomerase enzymes, crucial for DNA replication in bacteria and cancer cells.

- Receptor Modulation : The indole sulfonamide structure may interact with various receptors in the body, modulating signaling pathways that lead to anti-inflammatory responses or apoptosis in cancer cells.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several dihydroquinoline derivatives for their anticancer properties. The compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxicity .

Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives indicated that similar compounds exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of bacterial folate synthesis pathways .

Study 3: Anti-inflammatory Effects

In a murine model of inflammation, a related compound showed a marked reduction in edema and inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Tables

| Biological Activity | IC50 Values (μM) | Target Cell Lines |

|---|---|---|

| Anticancer | 5 - 20 | MCF-7, HeLa |

| Antimicrobial | 10 - 50 | S. aureus, E. coli |

| Anti-inflammatory | N/A | Murine models |

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S/c1-20-9-2-3-11-22(20)17-28-18-26(23-13-5-7-15-25(23)28)33(31,32)19-27(30)29-16-8-12-21-10-4-6-14-24(21)29/h2-7,9-11,13-15,18H,8,12,16-17,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACMHBQZWHCBQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.